Home > Products > Screening Compounds P21178 > sGnRH-A (acetate)
sGnRH-A (acetate) -

sGnRH-A (acetate)

Catalog Number: EVT-10987073
CAS Number:
Molecular Formula: C66H87N17O14
Molecular Weight: 1342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sGnRH-A (acetate) involves several advanced techniques aimed at achieving high purity and biological activity. One common method includes:

  • Reversed Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is utilized for purifying the synthesized peptide. The process involves using a mobile phase that typically contains acetic acid and other solvents to separate the desired peptide from impurities based on its hydrophobic properties .
  • Ionic Gelation Method: This method can be employed to create nanoparticles for controlled release formulations. Chitosan nanoparticles are prepared by mixing chitosan with tripolyphosphate, followed by the addition of sGnRH-A to form nanoconjugates that enhance the stability and delivery of the hormone .
Molecular Structure Analysis

The molecular structure of sGnRH-A (acetate) consists of a decapeptide chain with specific amino acid modifications that enhance its biological activity. The general formula can be represented as:

C62H78N16O13\text{C}_{62}\text{H}_{78}\text{N}_{16}\text{O}_{13}

Key features include:

  • Decapeptide Structure: Composed of ten amino acids, which are critical for its interaction with gonadotropin receptors.
  • Acetate Group: The acetate moiety enhances solubility and stability in physiological conditions.
Chemical Reactions Analysis

sGnRH-A (acetate) undergoes several chemical reactions that are vital for its functionality:

  • Binding Reactions: Upon administration, sGnRH-A binds to specific receptors on pituitary cells, triggering a cascade of intracellular events leading to gonadotropin release.
  • Proteolytic Stability: Modifications such as ethylamide substitutions at specific positions increase resistance against enzymatic degradation, thereby prolonging its half-life in biological systems .
Mechanism of Action

The mechanism of action for sGnRH-A (acetate) involves:

  1. Receptor Binding: The analogue binds to gonadotropin-releasing hormone receptors on the surface of pituitary cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways, primarily through G-protein coupled receptors.
  3. Gonadotropin Release: The activation leads to the secretion of luteinizing hormone and follicle-stimulating hormone, which are crucial for gamete maturation and ovulation in fish.

Data indicates that even low doses (e.g., 5 μg/kg body weight) can significantly stimulate hormonal responses in fish species .

Physical and Chemical Properties Analysis

The physical and chemical properties of sGnRH-A (acetate) include:

  • Molecular Weight: Approximately 1,181 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to the presence of polar functional groups.
  • Stability: Enhanced stability compared to natural gonadotropin-releasing hormones due to structural modifications.

These properties make sGnRH-A suitable for various applications in aquaculture and research settings.

Applications

sGnRH-A (acetate) has several scientific uses:

  • Aquaculture: It is extensively used to induce ovulation in fish species such as salmon, catfish, and eels. Its application helps improve breeding efficiency and hatchery productivity .
  • Research Tool: In laboratory settings, it serves as a model compound for studying reproductive physiology and hormonal regulation in vertebrates.
  • Controlled Release Formulations: Recent advancements involve using nanotechnology to develop sustained-release delivery systems that improve the therapeutic efficacy of sGnRH-A .
Introduction to Gonadotropin-Releasing Hormone Analogues

Phylogenetic Classification and Functional Evolution of Gonadotropin-Releasing Hormone Analogues

The gonadotropin-releasing hormone family exhibits remarkable phylogenetic conservation across vertebrates, with three primary isoforms identified: GnRH1 (hypothalamic form), GnRH2 (midbrain form), and GnRH3 (telencephalic form). Salmon gonadotropin-releasing hormone (sGnRH) is classified as GnRH3, a variant predominantly expressed in teleost fish, including salmonids (Salmo salar, Oncorhynchus spp.). This isoform diverges functionally from mammalian GnRH1 (mGnRH) through its enhanced potency in stimulating gonadotropin release in piscine species, a trait attributed to receptor-binding kinetics and resistance to enzymatic degradation [1] [5].

Functional evolution studies reveal that sGnRH serves as a neuroendocrine integrator of environmental cues (e.g., photoperiod, temperature) and reproductive maturation in anadromous fish. Its agonist analogue (sGnRH-A) capitalizes on this intrinsic bioactivity by amplifying gonadotropin secretion while resisting degradation by endopeptidases, particularly those targeting the Gly⁶-Leu⁷ bond in mGnRH [1] [7]. Comparative studies across taxa demonstrate that sGnRH-A binds with higher affinity to piscine gonadotropin-releasing hormone receptors than mammalian analogues, underscoring species-specific receptor co-evolution (Table 1) [5].

Table 1: Phylogenetic Distribution and Functional Attributes of GnRH Isoforms

IsoformPrimary SpeciesAmino Acid SequenceKey Functional Role
GnRH1MammalspGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂Hypothalamic-pituitary-gonadal axis regulation
GnRH2Tetrapods & FishpGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂Reproductive behavior & feeding
GnRH3 (sGnRH)Teleost FishpGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂Gonadal maturation & spawning behavior

Structural Taxonomy of Salmonid-Specific Gonadotropin-Releasing Hormone Variants (sGnRH)

Salmon gonadotropin-releasing hormone is a decapeptide (molecular weight: ~1,182 Da) characterized by conserved N- (pGlu¹) and C-termini (Pro⁹-Gly¹⁰-NH₂) and variable central residues. The defining structural motifs of sGnRH include:

  • Tyr⁵: Enhances receptor specificity for piscine gonadotropin-releasing hormone receptors.
  • Trp⁷: Replaces Leu⁷ in mGnRH, conferring resistance to cleavage by metalloendopeptidases.
  • Leu⁸: Substitutes Arg⁸ in mGnRH, reducing ionic repulsion with receptor anionic residues [1] [5].

The agonist variant (sGnRH-A) incorporates D-Arg⁶ or Des-Gly¹⁰⁾ ethylamide modifications to prolong half-life. These alterations stabilize the peptide against renal clearance and proteolysis while preserving affinity. Crystallographic analyses confirm that Trp⁷-Leu⁸ induces a β-turn conformation, facilitating optimal interaction with the extracellular loops of gonadotropin-releasing hormone receptors [5] [10].

Table 2: Structural Comparison of Native sGnRH and Agonist Analogues

Residue PositionNative sGnRHsGnRH-A (Acetate)Functional Consequence
5TyrTyrSpecies-specific receptor binding
6GlyD-Arg⁶Enhanced enzymatic stability
7TrpTrpHydrophobic receptor interactions
C-terminusGly¹⁰-NH₂[Des-Gly¹⁰]NH-CH₂CH₃Reduced degradation

Rationale for Acetate Salt Formulation in Peptide Therapeutics

Acetate salt formulation is a cornerstone in the pharmaceutical development of peptide agonists like sGnRH-A. This selection is driven by three physicochemical imperatives:

  • Solubility Optimization: Acetate counterions mitigate electrostatic aggregation by neutralizing positively charged residues (e.g., Arg⁸), achieving solubility >50 mg/mL in aqueous buffers—critical for injectable formulations [5].
  • Stability Enhancement: Acetic acid buffers (pH 4.0–5.5) suppress deamidation at Asn⁵ and oxidation at Trp⁷, extending shelf-life beyond lyophilized forms.
  • Bioavailability: Acetate facilitates subcutaneous absorption by maintaining peptide conformation at physiological pH, ensuring consistent receptor engagement [1] [5].

Comparative studies with chloride or phosphate salts reveal acetate’s superiority in minimizing adsorption losses to glassware and syringes due to lower ionic strength. Additionally, acetate’s volatility allows for facile removal during lyophilization, yielding high-purity peptide cakes suitable for reconstitution [5].

Table 3: Impact of Salt Form on Peptide Pharmaceutical Properties

PropertyAcetate SaltChloride SaltPhosphate Salt
Solubility (mg/mL)>5030–4020–30
pH Stability4.0–5.5 (optimal)3.5–4.5 (corrosive)6.5–7.5 (deamidation)
Adsorption Loss<5%15–20%10–15%

Historical Development and Research Trajectory of sGnRH-A Acetate

The development of sGnRH-A acetate emerged from foundational work on mammalian gonadotropin-releasing hormone analogues in the 1970s. Key milestones include:

  • 1971: Isolation of native sGnRH from chum salmon (Oncorhynchus keta) brains by Hiroshi Kawauchi, revealing its distinct sequence [5].
  • 1980s: Synthesis of first-generation agonists (e.g., [D-Arg⁶]sGnRH) by Jean Rivier, demonstrating 10-fold higher potency in inducing ovulation in rainbow trout than mammalian analogues [5].
  • 1990s: Adoption of acetate salt in clinical-grade formulations (e.g., Ovopel®) for aquaculture, driven by its lyophilization compatibility and batch consistency [5].

Research pivoted toward sustained-release technologies in the 2000s, with acetate-formulated microspheres achieving 14-day gonadotropin elevation in sturgeon. Recent advances focus on hybrid analogues (e.g., sGnRH-A fused to elastin-like polypeptides) to enable temperature-responsive delivery [3] [9] [10]. Regulatory approvals now span veterinary applications (e.g., USDA approval for induced breeding) and experimental human reproductive research [5].

Concluding Synthesis

sGnRH-A acetate exemplifies the confluence of evolutionary biology and pharmaceutical engineering. Its structural specialization for piscine receptors, coupled with acetate-driven stability, underpins its niche in reproductive management. Ongoing innovation in delivery systems promises to expand its therapeutic footprint beyond aquaculture into comparative endocrinology research.

Properties

Product Name

sGnRH-A (acetate)

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C66H87N17O14

Molecular Weight

1342.5 g/mol

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46+,47+,48+,49+,50+,51+,52+,53+;/m1./s1

InChI Key

IXVIQERDDRMTHP-OMQHKYPOSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.